molecular formula C13H16N2O B2974725 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine CAS No. 340304-93-0

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine

Cat. No. B2974725
CAS RN: 340304-93-0
M. Wt: 216.284
InChI Key: XXMQNMJVMWGSDW-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .


Synthesis Analysis

Pyrrole synthesis often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that transforms a 1,4-diketone (or β-ketoester or β-diketone) and an amine into a pyrrole . The synthesis of N-substituted pyrroles can be achieved under mild reaction conditions in good to excellent yields .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The ring includes four carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles in excellent yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, a related compound, is a solid with the empirical formula C8H13NO .

Scientific Research Applications

Synthesis and Antimicrobial Applications

A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, aiming to evaluate their in vitro antimicrobial activities. These compounds showed promising antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring and enhanced by the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Chemical Synthesis and Reactivity

Another research area involves the development of new pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers, isolated from Lycium chinense. These compounds exhibit unique NMR spectroscopic properties due to their diastereotopic characteristics, contributing to the understanding of structure-function relationships in pyrrole derivatives (Youn et al., 2013).

Materials Science and Polymer Synthesis

Research on the synthesis and properties of novel polyimides derived from pyridine-containing diamine monomers, such as 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), highlights the potential of pyrrole derivatives in creating materials with exceptional thermal stability and solubility in common organic solvents. These polyimides could have applications in electronics and materials science due to their high thermal stability and amorphous nature (Zhang et al., 2005).

Antioxidant Activity Research

Diarylamines derived from 2,3-dimethylbenzo[b]thiophene were studied for their antioxidant activity, employing cyclic voltammetry to compare their redox profiles with known standards. This work demonstrates the potential of pyrrole derivatives as antioxidants, showing that compounds with electron-donating groups on the arylamine moiety exhibit lower oxidation potentials, indicative of higher reducing power and potential antioxidant activity (Abreu et al., 2009).

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. For example, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed .

properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-10(2)15(9)13-7-6-11(16-3)8-12(13)14/h4-8H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMQNMJVMWGSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-5-methoxyphenylamine

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